Cas no 920966-30-9 (trans-3-Aminocyclohexanecarbonitrile hydrochloride)

Technical Introduction: trans-3-Aminocyclohexanecarbonitrile hydrochloride is a chiral cyclohexane derivative featuring both an amine and a nitrile functional group. Its trans configuration ensures distinct stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the preparation of bioactive molecules, including ligands and catalysts, due to its rigid cyclohexane backbone and functional group versatility. High purity grades are available to meet rigorous research and industrial standards. Its structural features enable precise control in stereoselective reactions, supporting applications in medicinal chemistry and fine chemical synthesis.
trans-3-Aminocyclohexanecarbonitrile hydrochloride structure
920966-30-9 structure
Product Name:trans-3-Aminocyclohexanecarbonitrile hydrochloride
CAS No:920966-30-9
MF:C7H13ClN2
MW:160.644520521164
CID:1069588
PubChem ID:67278607
Update Time:2025-06-07

trans-3-Aminocyclohexanecarbonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • trans-3-Aminocyclohexanecarbonitrile hydrochloride
    • 920966-30-9
    • MFCD22548413
    • trans-3-Cyanocyclohexylamine hydrochloride
    • SCHEMBL2106468
    • trans-3-aminocyclohexanecarbonitrilehydrochloride
    • (1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride
    • MDL: MFCD22548413
    • Inchi: 1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1
    • InChI Key: ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
    • SMILES: Cl.N[C@@H]1CCC[C@@H](C#N)C1

Computed Properties

  • Exact Mass: 160.0767261g/mol
  • Monoisotopic Mass: 160.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų

trans-3-Aminocyclohexanecarbonitrile hydrochloride Security Information

  • HazardClass:6.1

trans-3-Aminocyclohexanecarbonitrile hydrochloride Pricemore >>

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Additional information on trans-3-Aminocyclohexanecarbonitrile hydrochloride

Trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS No. 920966-30-9): An Overview of Its Properties, Applications, and Recent Research Developments

Trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS No. 920966-30-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclic structure and functional groups, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of trans-3-aminocyclohexanecarbonitrile hydrochloride consists of a cyclohexane ring with an amino group and a cyano group attached to adjacent carbon atoms. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations.

Recent studies have highlighted the potential of trans-3-aminocyclohexanecarbonitrile hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, particularly those involving dopamine and serotonin. These findings suggest that trans-3-aminocyclohexanecarbonitrile hydrochloride may have therapeutic potential in conditions such as Parkinson's disease and depression.

In addition to its neurological effects, trans-3-aminocyclohexanecarbonitrile hydrochloride has been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of trans-3-aminocyclohexanecarbonitrile hydrochloride has also been studied extensively. It has been found to have good oral bioavailability and a favorable half-life, which are important considerations for drug development. These characteristics suggest that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

Clinical trials are currently underway to evaluate the safety and efficacy of trans-3-aminocyclohexanecarbonitrile hydrochloride in various indications. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical evaluation.

In the realm of drug discovery, trans-3-aminocyclohexanecarbonitrile hydrochloride serves as a valuable lead compound for the development of novel therapeutics. Its unique chemical structure provides a scaffold for the design of derivatives with enhanced potency and selectivity. Researchers are actively exploring structural modifications to optimize its pharmacological properties and expand its therapeutic applications.

Beyond its direct therapeutic uses, trans-3-aminocyclohexanecarbonitrile hydrochloride has also found applications in chemical biology research. It is used as a tool compound to investigate the mechanisms underlying various biological processes. For example, it has been employed to study the regulation of ion channels and receptor signaling pathways, providing insights into fundamental cellular functions.

The synthesis of trans-3-aminocyclohexanecarbonitrile hydrochloride involves several well-established chemical reactions. One common approach is the cyclization of an appropriate linear precursor followed by functional group transformations to introduce the amino and cyano groups. The synthetic route can be optimized to achieve high yields and purity, making it feasible for large-scale production.

In conclusion, trans-3-aminocyclohexanecarbonitrile hydrochloride (CAS No. 920966-30-9) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising candidate for the development of new therapies. Ongoing research continues to uncover new applications and optimize its properties, further solidifying its importance in the field of medicinal chemistry.

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